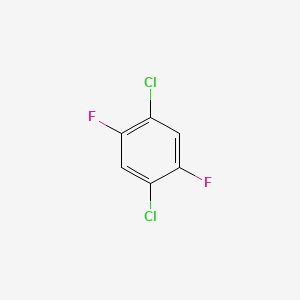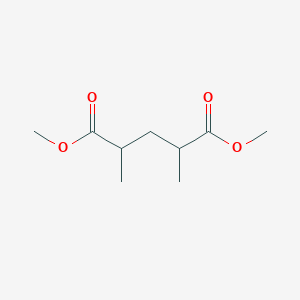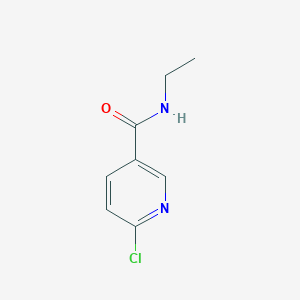
6-Chloro-N-ethylnicotinamide
概要
説明
6-Chloro-N-ethylnicotinamide is an organic compound with the molecular formula C8H9ClN2O It is a derivative of nicotinamide, where the chlorine atom is substituted at the sixth position of the pyridine ring, and an ethyl group is attached to the nitrogen atom of the amide group
生化学分析
Biochemical Properties
6-Chloro-N-ethylnicotinamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions. This compound can inhibit the activity of certain enzymes involved in NAD+ metabolism, such as nicotinamide N-methyltransferase (NNMT). This inhibition can lead to alterations in cellular NAD+ levels, affecting various metabolic processes .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of sirtuins, a family of NAD±dependent deacetylases involved in regulating cellular stress responses, metabolism, and aging. By altering sirtuin activity, this compound can impact gene expression and cellular functions such as DNA repair, apoptosis, and mitochondrial biogenesis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with NAD+ and related enzymes. It can bind to the active sites of enzymes like NNMT, inhibiting their activity and leading to changes in NAD+ metabolism. This inhibition can result in increased levels of nicotinamide and decreased levels of 1-methylnicotinamide, affecting various cellular processes. Additionally, this compound can influence the activity of sirtuins by modulating NAD+ availability, thereby affecting gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to this compound has been associated with sustained alterations in cellular NAD+ levels and related metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cellular NAD+ levels and improve metabolic functions. At higher doses, it can lead to toxic effects, including liver damage and oxidative stress. Threshold effects have been noted, where specific dosages result in significant changes in cellular and metabolic functions. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to NAD+ metabolism. It interacts with enzymes such as NNMT, affecting the conversion of nicotinamide to 1-methylnicotinamide. This interaction can influence metabolic flux and metabolite levels, impacting various cellular processes. Additionally, this compound can modulate the activity of sirtuins, further affecting metabolic pathways and cellular functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters, such as the Slc12a8 transporter. Once inside the cells, this compound can interact with binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s efficacy and its impact on cellular functions .
Subcellular Localization
This compound’s subcellular localization plays a vital role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial biogenesis and function. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N-ethylnicotinamide typically involves the chlorination of nicotinamide followed by the introduction of an ethyl group. One common method is the reaction of 6-chloronicotinic acid with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination of nicotinamide followed by ethylation. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: 6-Chloro-N-ethylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Ethylaminonicotinamide.
Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-N-ethylnicotinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to nicotinamide metabolism.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-Chloro-N-ethylnicotinamide involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes involved in nicotinamide metabolism, thereby influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the regulation of oxidative stress and cellular energy production.
類似化合物との比較
- 2-Chloro-N-ethylnicotinamide
- N-methylnicotinamide
- Methyl nicotinate
Comparison: 6-Chloro-N-ethylnicotinamide is unique due to the specific positioning of the chlorine atom and the ethyl group, which confer distinct chemical and biological properties. Compared to 2-Chloro-N-ethylnicotinamide, the position of the chlorine atom significantly affects its reactivity and interaction with biological targets. N-methylnicotinamide and methyl nicotinate, while structurally related, have different functional groups that result in varied applications and mechanisms of action.
特性
IUPAC Name |
6-chloro-N-ethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-2-10-8(12)6-3-4-7(9)11-5-6/h3-5H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHJZQVGILNDFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356070 | |
| Record name | 6-CHLORO-N-ETHYLNICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54864-84-5 | |
| Record name | 6-CHLORO-N-ETHYLNICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




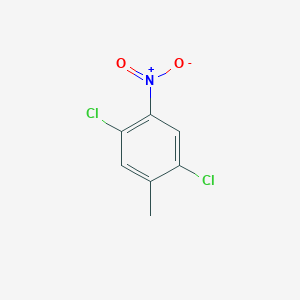
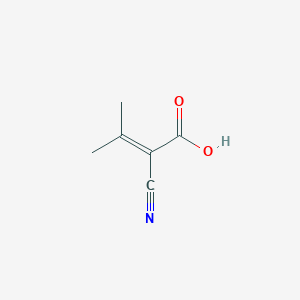
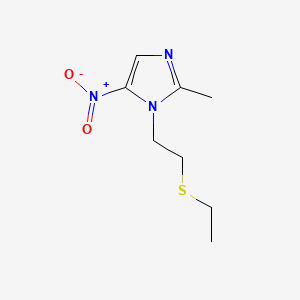
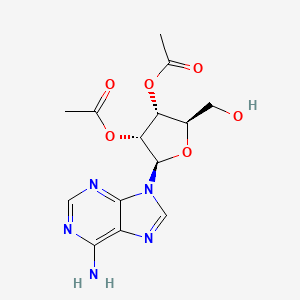
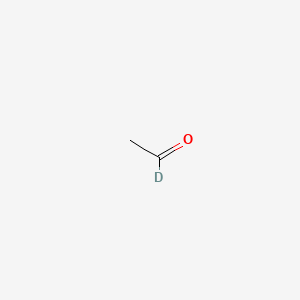
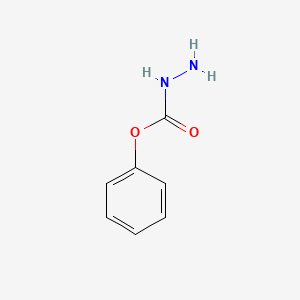
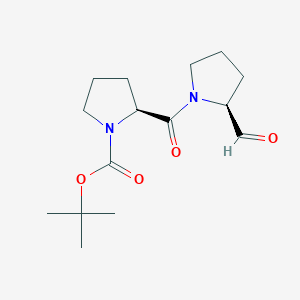
![(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide](/img/structure/B1595806.png)
